
1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a pyridinium ring substituted with a 2-chloroethyl group and an ethoxycarbonyl group
Métodos De Preparación
The synthesis of 1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride typically involves the reaction of pyridine with 2-chloroethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the pyridine nitrogen attacks the carbonyl carbon of the chloroformate, leading to the formation of the desired product. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, thiols, and alcohols, leading to the substitution of the 2-chloroethyl group.
Oxidation: It can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: The compound can be reduced to remove the ethoxycarbonyl group, yielding simpler pyridinium derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for pharmacologically active pyridinium derivatives.
Industrial Processes: It serves as a reagent in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride involves its reactivity towards nucleophiles. The 2-chloroethyl group is particularly reactive, allowing the compound to form covalent bonds with various nucleophilic sites in target molecules. This reactivity is exploited in organic synthesis and medicinal chemistry to modify molecular structures and introduce functional groups .
Comparación Con Compuestos Similares
Similar compounds to 1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride include:
1-(2-Chloroethyl)pyridinium chloride: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.
1-(2-Chloroethyl)-3-methylpyridinium chloride:
The uniqueness of this compound lies in its dual functionality, combining the reactivity of the 2-chloroethyl group with the versatility of the ethoxycarbonyl group, making it a valuable compound in various research and industrial contexts .
Propiedades
Número CAS |
73840-41-2 |
|---|---|
Fórmula molecular |
C10H13Cl2NO2 |
Peso molecular |
250.12 g/mol |
Nombre IUPAC |
ethyl 1-(2-chloroethyl)pyridin-1-ium-3-carboxylate;chloride |
InChI |
InChI=1S/C10H13ClNO2.ClH/c1-2-14-10(13)9-4-3-6-12(8-9)7-5-11;/h3-4,6,8H,2,5,7H2,1H3;1H/q+1;/p-1 |
Clave InChI |
JTSUPAPCCNIPJB-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C1=C[N+](=CC=C1)CCCl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


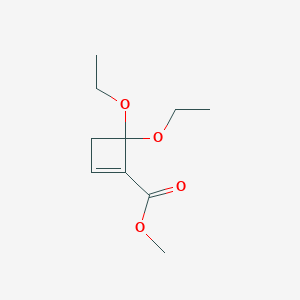


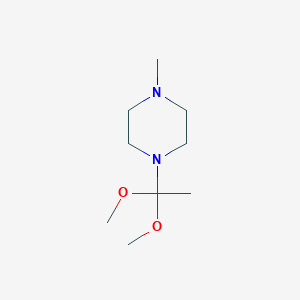
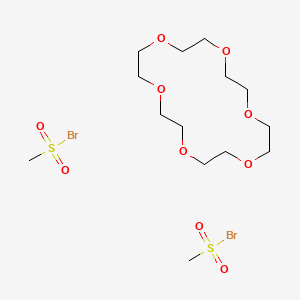
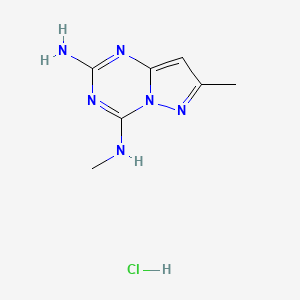
![Ethyl [nitroso(triphenylmethyl)amino]acetate](/img/structure/B14454474.png)
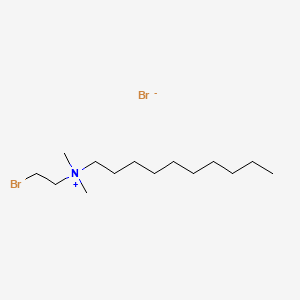
![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol;3-sulfanylpropane-1,2-diol](/img/structure/B14454481.png)

![Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide](/img/structure/B14454497.png)
![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)
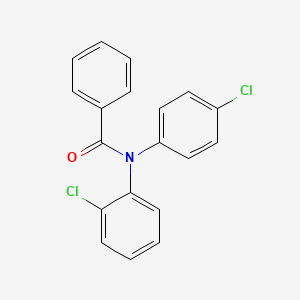
![1-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-thione](/img/structure/B14454512.png)
